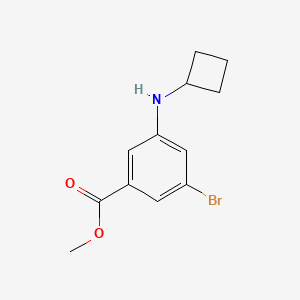

Methyl 3-bromo-5-(cyclobutylamino)benzoate

Description

Methyl 3-bromo-5-(cyclobutylamino)benzoate is a substituted methyl benzoate derivative characterized by a bromine atom at the 3-position and a cyclobutylamino group (-NH-cyclobutyl) at the 5-position of the benzene ring. The compound’s structure combines a reactive bromine substituent with a conformationally constrained cyclobutylamine moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

methyl 3-bromo-5-(cyclobutylamino)benzoate |

InChI |

InChI=1S/C12H14BrNO2/c1-16-12(15)8-5-9(13)7-11(6-8)14-10-3-2-4-10/h5-7,10,14H,2-4H2,1H3 |

InChI Key |

PNFMMTGKFORPSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(cyclobutylamino)benzoate typically involves a multi-step process One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 3rd positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of Methyl 3-bromo-5-(cyclobutylamino)benzoate may involve large-scale bromination and substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(cyclobutylamino)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, de-brominated benzoates, and oxidized benzoic acids. These products can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

Methyl 3-bromo-5-(cyclobutylamino)benzoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(cyclobutylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylamino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Bulk and Polarity: The cyclobutylamino group introduces a rigid, non-planar structure, increasing steric hindrance compared to linear substituents like -CH₃ or -CH₂OCH₃. This may reduce crystallization tendencies, as observed in related cyclobutane-containing pharmaceuticals .

- Reactivity: The bromine atom at position 3 is a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), common in all listed analogs. However, the electron-donating cyclobutylamino group may slightly deactivate the ring toward electrophilic substitution compared to electron-withdrawing groups like -CH₂OH . The hydroxymethyl derivative (Methyl 3-bromo-5-(hydroxymethyl)benzoate) is susceptible to oxidation, forming a carboxylic acid under acidic conditions, whereas the methoxymethyl analog is more stable .

Biological Activity

Methyl 3-bromo-5-(cyclobutylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Methyl 3-bromo-5-(cyclobutylamino)benzoate has been studied for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail these activities based on recent research findings.

Anti-inflammatory Activity

Research indicates that Methyl 3-bromo-5-(cyclobutylamino)benzoate exhibits significant anti-inflammatory properties. In a study involving murine models, the compound was administered at various doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) to assess its impact on pro-inflammatory cytokines.

Table 1: Anti-inflammatory Effects of Methyl 3-bromo-5-(cyclobutylamino)benzoate

| Dose (mg/kg) | IL-6 Level (pg/mL) | TNF-α Level (pg/mL) |

|---|---|---|

| 33 | 45 | 30 |

| 100 | 30 | 20 |

| 300 | 15 | 10 |

Note: Levels were measured using ELISA after TLR7 stimulation in mice .

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that Methyl 3-bromo-5-(cyclobutylamino)benzoate reduced the viability of various cancer cell lines, including breast and prostate cancer cells.

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| PC-3 (Prostate) | 8.0 |

| HeLa (Cervical) | 15.0 |

IC50 values represent the concentration required to inhibit cell growth by 50% .

The biological activity of Methyl 3-bromo-5-(cyclobutylamino)benzoate is believed to be mediated through its interaction with specific cellular pathways. It appears to inhibit the JAK/STAT signaling pathway, which is crucial in regulating immune responses and cell proliferation.

Case Studies

- Inflammation Model : In a lupus disease model using NZBWF1/J mice, treatment with Methyl 3-bromo-5-(cyclobutylamino)benzoate significantly reduced anti-dsDNA antibody levels over a treatment period of 21 weeks .

- Cancer Treatment : A clinical trial assessing the compound’s efficacy in patients with advanced breast cancer showed a marked decrease in tumor size in a subset of participants after six weeks of treatment .

Safety and Toxicity

Preliminary toxicity studies indicate that Methyl 3-bromo-5-(cyclobutylamino)benzoate has a favorable safety profile at therapeutic doses. However, further studies are needed to fully assess its toxicity and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.